molecular formula C8H9NO2 B1581469 2-Amino-1-(4-hydroxyphenyl)ethanone CAS No. 77369-38-1

2-Amino-1-(4-hydroxyphenyl)ethanone

Cat. No.: B1581469
CAS No.: 77369-38-1
M. Wt: 151.16 g/mol
InChI Key: MLKZSLFDXAYSHO-UHFFFAOYSA-N
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Description

2-Amino-1-(4-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H9NO2. It is known for its role as a quorum sensing inhibitor, particularly in the context of bacterial communication and virulence factor production

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 2-Amino-1-(4-hydroxyphenyl)ethanone involves the reaction of phenol with a mineral acid salt of aminoacetonitrile in the presence of an anhydrous aluminum chloride catalyst. . The intermediate imine layer formed during the reaction is separated and hydrolyzed to yield the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The separation and purification processes are also scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

2.1 Organic Synthesis

This compound serves as a crucial building block in organic chemistry. It is utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structural features allow it to participate in multiple chemical reactions such as oxidation, reduction, and substitution, making it a valuable intermediate in synthetic pathways.

2.2 Pharmaceutical Development

The pharmaceutical industry recognizes 2-amino-1-(4-hydroxyphenyl)ethanone for its role as an intermediate in the production of drug compounds, particularly those related to adrenergic agents like octopamine hydrochloride. This compound's ability to modulate biological activity makes it essential in developing new therapeutic agents .

2.3 Biochemical Analysis

In biochemical research, this compound interacts with various enzymes and proteins, influencing metabolic pathways and oxidative stress responses. It has been observed to modulate gene expression related to these processes, indicating its potential utility in studying cellular mechanisms and disease states.

Case Studies

3.1 Antimicrobial Activity

A study highlighted the antimicrobial efficacy of derivatives of this compound against various pathogens. The results demonstrated that certain modifications to the compound enhanced its antibacterial properties, suggesting potential applications in developing new antimicrobial agents.

3.2 Cancer Treatment Potential

Research has indicated that derivatives of this compound may possess anticancer properties. In vitro studies showed that specific analogs could inhibit cancer cell proliferation by inducing apoptosis, marking a promising direction for future cancer therapeutics.

Table 1: Summary of Applications

Application AreaDescriptionKey Findings
Organic SynthesisBuilding block for various organic compoundsEssential for synthesizing pharmaceuticals
PharmaceuticalsIntermediate for adrenergic agentsUsed in octopamine hydrochloride production
Biochemical AnalysisModulates enzyme activity and gene expressionInfluences oxidative stress responses
Antimicrobial ActivityEffective against bacterial pathogensDerivatives show enhanced efficacy
Cancer Treatment PotentialInduces apoptosis in cancer cellsPromising results in inhibiting cell proliferation

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-hydroxyphenyl)ethanone involves its role as a quorum sensing inhibitor. It suppresses the secretion of acyl-homoserine lactones and virulence factors in bacteria such as Pseudomonas aeruginosa . This suppression is achieved by disturbing the quorum sensing system, which in turn inhibits the activity of antioxidant enzymes and enhances oxidative stress. The compound also affects the expression of quorum sensing-related genes, leading to reduced bacterial virulence .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyacetophenone: Similar in structure but lacks the amino group.

    2-Hydroxyacetophenone: Similar but with the hydroxyl group in a different position.

    4-Aminoacetophenone: Similar but lacks the hydroxyl group.

Uniqueness

2-Amino-1-(4-hydroxyphenyl)ethanone is unique due to the presence of both amino and hydroxyl groups on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its role as a quorum sensing inhibitor also sets it apart from other similar compounds, providing unique applications in microbiology and pharmaceuticals.

Biological Activity

2-Amino-1-(4-hydroxyphenyl)ethanone, also known as N-acetyl-p-aminophenol hydrochloride, is a compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₀ClNO₂
  • Molecular Weight : 187.62 g/mol
  • Physical State : White crystalline solid
  • Solubility : Soluble in water and various organic solvents

The compound features an amino group and a hydroxyphenyl group attached to an ethanone structure, which contributes to its biological properties.

Antioxidant Properties

Research indicates that this compound may exhibit antioxidant properties due to its hydroxy group. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including neurodegenerative disorders.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects by modulating neurotransmitter systems. It has been shown to interact with various receptors in the nervous system, potentially influencing conditions such as Alzheimer's disease and Parkinson's disease.

Antimicrobial Activity

In studies evaluating its antimicrobial properties, this compound demonstrated significant inhibition of bacterial growth, particularly against Agrobacterium tumefaciens. The compound affected the quorum sensing (QS) system of the bacteria, leading to reduced motility and pathogenicity. This was evidenced by decreased swimming motility and chemotaxis in treated groups .

The biological activity of this compound can be attributed to several mechanisms:

  • Quorum Sensing Inhibition : The compound represses the transcriptional levels of genes involved in QS, leading to altered metabolic processes in bacteria .
  • Oxidative Stress Induction : Treatment with the compound resulted in enhanced oxidative stress within bacterial cells, disrupting energy supply and protein synthesis .

Study on Antimicrobial Effects

A study evaluated the effects of this compound on Agrobacterium tumefaciens. The results showed a dose-dependent reduction in swimming diameter and chemotaxis:

Concentration (μg/mL)Swimming Diameter (cm)Chemotaxis Diameter (cm)
Control6.5 ± 0.33.0 ± 0.2
252.0 ± 0.31.4 ± 0.2
500.7 ± 0.10.4 ± 0.2

This study highlights the potential use of the compound as an antimicrobial agent by targeting QS mechanisms .

Toxicological Studies

Toxicological assessments indicate that while the compound may be harmful upon skin contact, its pharmacological potential makes it a candidate for further drug formulation studies. It is important to consider safety profiles when exploring therapeutic applications.

Properties

IUPAC Name

2-amino-1-(4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,10H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKZSLFDXAYSHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276721
Record name Ethanone, 2-amino-1-(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77369-38-1
Record name Ethanone, 2-amino-1-(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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